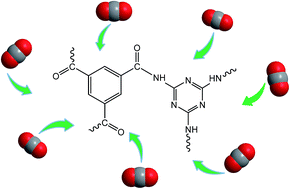Melamine based porous organic amide polymers for CO2 capture
RSC Advances Pub Date: 2014-10-10 DOI: 10.1039/C4RA11442F
Abstract
Amide based porous organic polymers were synthesized by the reaction of 1,3,5-benzenetricarbonyl trichloride with 2,4,6-triamino-1,3,5-triazine using two different solvents. Polyamide chains were derived from tri-functional monomers and their relative properties were compared in both media. These polymers were subjected to various analyses including FTIR, XRD, TGA, BET surface area and pore size analysis, FESEM and CO2 adsorption measurements. Thermal and chemical stability was achieved through strong amide building blocks in the polymer structure. The basic ring nitrogen and amide groups in the polyamide networks had the affinity to capture CO2. The maximum CO2 uptake of 2.99 cm3 g−1 (0.134 mmol g−1) at 273 K and 1 bar was obtained with the polyamide synthesized in DMAc–NMP (PA-1), revealing better efficiency than the polyamide prepared using 1,4-dioxane (PA-2) due to higher porosity and improved surface area. These thermally stable polyamides are anticipated to be good sorbents for CO2 capture in hostile environments.


Recommended Literature
- [1] MOF-derived Co@C nanoparticle anchored aramid nanofiber (ANF) aerogel for superior microwave absorption capacity†
- [2] Multidimensional protein characterisation using microfluidic post-column analysis†
- [3] Magnetic methacrylated gelatin-g-polyelectrolyte for methylene blue sorption
- [4] Bulk growth and nonlinear optical properties of thulium calcium oxyborate single crystals†
- [5] Bifunctional scaffolds for the photothermal therapy of breast tumor cells and adipose tissue regeneration
- [6] The controlled synthesis of plasmonic nanoparticle clusters as efficient surface-enhanced Raman scattering platforms†
- [7] Dielectric response and anhydrous proton conductivity in a chiral framework containing a non-polar molecular rotor†
- [8] Tetrahedral cobalt(ii) complexes stabilized by the aminodiphosphine PNP ligand [PNP = CH3CH2CH2N(CH2CH2PPh2)2]
- [9] Contents list
- [10] Back cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 350-03-8
-
CAS no.: 3558-60-9
-
CAS no.: 456-59-7
-
CAS no.: 105-21-5
-
2-Amino-5-bromobenzotrifluoride
CAS no.: 445-02-3
-
2-(Trifluoromethyl)phenothiazine
CAS no.: 92-30-8
-
1,3-Dibromo-5,5-dimethylhydantoin
CAS no.: 77-48-5
-
CAS no.: 3344-18-1
-
4-(Trifluoromethyl)benzaldehyde
CAS no.: 455-19-6









